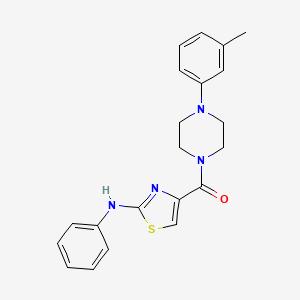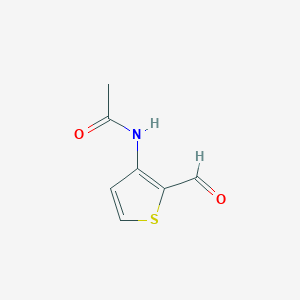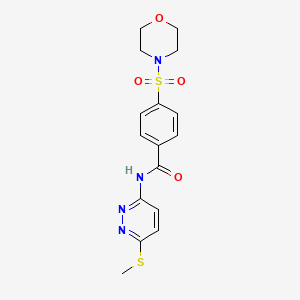![molecular formula C15H15N5O4 B2364749 N-(3,4-dimetoxi fenil)-6-metil-4-oxo-4,5-dihidro[1,2,3]triazolo[1,5-a]pirazina-3-carboxamida CAS No. 1775471-66-3](/img/structure/B2364749.png)
N-(3,4-dimetoxi fenil)-6-metil-4-oxo-4,5-dihidro[1,2,3]triazolo[1,5-a]pirazina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los andamios que contienen 1,2,4-triazol han ganado atención en los estudios de descubrimiento de fármacos contra las células cancerosas. Estos compuestos exhiben prometedoras propiedades anticancerígenas. Los investigadores han explorado su potencial como agentes citotóxicos, inductores de apoptosis e inhibidores del crecimiento tumoral. La estructura única de N-(3,4-dimetoxi fenil)-6-metil-4-oxo-4,5-dihidro[1,2,3]triazolo[1,5-a]pirazina-3-carboxamida la convierte en una candidata interesante para una mayor investigación en este campo .
Agentes Antimicrobianos
El enlace N–C–S en el esqueleto de 1,2,4-triazol contribuye a su actividad antimicrobiana. Los compuestos que contienen el grupo 1,2,4-triazol, incluyendo this compound, han sido estudiados como potenciales agentes antimicrobianos. Su capacidad para inhibir el crecimiento microbiano los hace valiosos para combatir infecciones .
Propiedades Antiinflamatorias
Los 1,2,4-triazoles han mostrado efectos antiinflamatorios. This compound puede modular las vías inflamatorias, lo que la hace relevante para las afecciones que implican inflamación .
Actividad antioxidante
El andamio de 1,2,4-triazol tiene potencial antioxidante. Los investigadores han investigado compuestos como this compound por su capacidad para eliminar radicales libres y proteger contra el estrés oxidativo .
Efectos analgésicos
Algunos 1,2,4-triazoles exhiben propiedades analgésicas. Si bien se necesitan más investigaciones, this compound podría servir potencialmente como agente analgésico .
Otras aplicaciones potenciales
Más allá de los campos mencionados, los 1,2,4-triazoles tienen relevancia en la organocatálisis, los agroquímicos y la ciencia de los materiales. Los investigadores continúan explorando nuevas aplicaciones para estos compuestos .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazoles, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazoles, which are part of the compound’s structure, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow them to bind readily in the biological system, potentially leading to various biochemical changes.
Biochemical Pathways
Compounds containing a triazole nucleus have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Substituted benzimidazole derivatives, which share some structural similarities with this compound, are associated with various types of pharmacokinetic and pharmacodynamics properties due to their affinity towards a variety of enzymes and protein receptors .
Result of Action
Given the wide range of biological activities exhibited by compounds containing a triazole nucleus , it can be inferred that the compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Cellular Effects
Triazole compounds are known to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-8-7-20-13(15(22)16-8)12(18-19-20)14(21)17-9-4-5-10(23-2)11(6-9)24-3/h4-7H,1-3H3,(H,16,22)(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILSTUYZDLMPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)



![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)

![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2364684.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)
